Spiro[indene-1,4'-piperidine] hydrochloride
Description
Spiro[indene-1,4'-piperidine] hydrochloride (CAS: 137730-67-7) is a bicyclic organic compound featuring a spirocyclic architecture where an indene moiety is fused to a piperidine ring via a shared spiro carbon atom. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications.
Properties
IUPAC Name |
spiro[indene-1,4'-piperidine];hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N.ClH/c1-2-4-12-11(3-1)5-6-13(12)7-9-14-10-8-13;/h1-6,14H,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFMPMUITJAJKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C=CC3=CC=CC=C23.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626391 | |
| Record name | Spiro[indene-1,4'-piperidine]--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137730-67-7 | |
| Record name | Spiro[indene-1,4'-piperidine]--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
This method involves the sequential removal of a Boc (tert-butoxycarbonyl) protecting group from a spiroindanone intermediate, followed by reductive amination to introduce functional groups onto the piperidine ring. The process is characterized by high yields in the deprotection step and moderate efficiency in downstream transformations.
Step-by-Step Procedure
-
Deprotection of N-Boc-spiroindanone :
The Boc-protected precursor N-Boc-1-[4-spiro-piperidine]-3-indanone (20 g, 66.4 mmol) is treated with methanolic HCl (2.5 M, 100 mL) at room temperature for 12 hours. Evaporation under reduced pressure yields the amine hydrochloride 15b (15.4 g, 97.6% yield). -
Reductive Amination :
The deprotected amine 15b (5.0 g, 24.84 mmol) undergoes reductive amination with ethyl 4-formylpiperidine-1-carboxylate (28 mg, 0.15 mmol) in dichloroethane (DCE) using sodium triacetoxyborohydride (NaBH(OAc)₃, 42 mg, 0.2 mmol) as the reducing agent. After 16 hours, purification via reversed-phase chromatography affords the final product with a modest yield of 11%.
Key Data
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Boc Deprotection | MeOH/HCl, 12 h, RT | 97.6% | >95% |
| Reductive Amination | NaBH(OAc)₃, DCE, 16 h | 11% | 98% |
Challenges : The low yield in the reductive amination step is attributed to competing side reactions and the need for stringent purification.
Pyrolytic Cyclization and Hydrogenation Method
Reaction Overview
This method, detailed in a 1995 patent, involves the thermal cyclization of 1,1-bis(2-dialkylaminoethyl)-3-phenylindene derivatives to form spiroindenylpiperidines, followed by hydrogenation to saturate the indene ring.
Step-by-Step Procedure
-
Pyrolytic Cyclization :
Heating 1,1-bis(2-dimethylaminoethyl)-3-phenylindene (IV) at elevated temperatures eliminates trimethylamine, forming the spiroindenylpiperidine intermediate. For example, refluxing in xylene at 140°C for 6 hours yields 3-phenylspiro[indene-1,4'-piperidine] with 85% efficiency. -
Hydrogenation :
The unsaturated spiroindenylpiperidine is hydrogenated over palladium on carbon (Pd/C, 5% w/w) under atmospheric hydrogen pressure. This step saturates the indene moiety to indane, yielding 3-phenylspiro[indan-1,4'-piperidine] in quantitative yield. -
Hydrochloride Salt Formation :
Treatment with HCl gas in ethanol precipitates the hydrochloride salt, which is recrystallized to >99% purity.
Key Data
| Step | Reagents/Conditions | Yield | Scale (g) |
|---|---|---|---|
| Cyclization | Xylene, 140°C, 6 h | 85% | 10–100 |
| Hydrogenation | Pd/C, H₂, RT, 3 h | 99% | 5–50 |
| Salt Formation | HCl/EtOH, 0°C | 95% | 1–20 |
Advantages : High scalability and compatibility with industrial reactors.
Comparative Analysis of Methods
Yield and Efficiency
| Parameter | Boc Deprotection Method | Pyrolytic Method |
|---|---|---|
| Overall Yield | 10.7% | 79.3% |
| Purity | 98% | 99% |
| Scalability | Limited by HPLC step | High |
Industrial Applicability
The pyrolytic method is preferred for large-scale synthesis due to its higher throughput and fewer purification steps. In contrast, the Boc deprotection route is more suited for small-scale research applications requiring high purity.
Industrial Production Considerations
Catalyst Optimization
Environmental Impact
The pyrolytic method generates trimethylamine as a byproduct, which is captured and neutralized via acid scrubbing.
Chemical Reactions Analysis
Types of Reactions: Spiro[indene-1,4’-piperidine] hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spiro compounds.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro-oxides, while reduction can produce spiro-hydrocarbons.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties :
- Receptor Interaction : Spiro[indene-1,4'-piperidine] hydrochloride has been studied for its ability to act as a ligand for specific receptors, notably the human somatostatin receptor subtype 2 (sst2). This interaction modulates key physiological processes such as hormone secretion and cell proliferation .
- Anticonvulsant Activity : Research indicates that this compound can help control seizures, suggesting potential therapeutic applications in epilepsy.
- Antiproliferative Effects : It exhibits significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer) and SH-SY5Y (neuroblastoma), with notable inhibition observed at concentrations around 50 μg/mL .
Case Studies :
- A study demonstrated that certain derivatives of spiro compounds showed higher efficacy than traditional anti-inflammatory drugs like celecoxib, with selectivity indices indicating their potential as COX-2 inhibitors .
Biological Research
Biochemical Assays :
- The compound is utilized as a probe in biochemical assays to study its interactions with biological macromolecules. This includes binding studies where it may serve as a ligand to elucidate the mechanisms of action at the molecular level.
Mechanism of Action :
- The mechanism involves binding to specific molecular targets, influencing cellular signaling pathways. For example, it may function as an agonist or antagonist at certain receptors, affecting various biological responses.
Industrial Applications
Specialty Chemicals Development :
- In industrial chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique properties make it suitable for developing advanced materials such as coatings and adhesives.
Mechanism of Action
The mechanism of action of Spiro[indene-1,4’-piperidine] hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₁₃H₁₅N·HCl
- Molecular Weight : 221.72 g/mol (base: 185.26 g/mol; HCl: 36.46 g/mol)
- Structural Features : The spiro center connects the indene's aromatic system with the piperidine's nitrogen-containing heterocycle, enabling unique conformational rigidity .
- Physicochemical Data :
This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing protease-activated receptor (PAR) antagonists and hepatitis C virus (HCV) inhibitors .
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table compares Spiro[indene-1,4'-piperidine] hydrochloride with key analogues:
Pharmacological and Physicochemical Comparisons
- Bioactivity :
- Solubility and Stability :
- The hydrochloride form of Spiro[indene-1,4'-piperidine] improves aqueous solubility (critical for bioavailability) compared to neutral spiro compounds like Spiro[chromene-piperidin]-4(3H)-one .
- Derivatives with bulky substituents (e.g., 1'-methyl groups) face challenges in purification due to insolubility in common solvents .
Advantages and Limitations
- Advantages of this compound :
- Limitations :
Biological Activity
Spiro[indene-1,4'-piperidine] hydrochloride is a unique spirocyclic compound characterized by the fusion of an indene moiety with a piperidine ring. Its molecular formula is C13H16ClN, and it has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Notably, it acts as a ligand for the human somatostatin receptor subtype 2 (sst2), functioning as a potent and selective non-peptide agonist. This interaction modulates key cellular signaling pathways, influencing physiological processes such as hormone secretion and cell proliferation.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties, including:
- Anticonvulsant Activity : Studies have shown that this compound can help control or prevent seizures, highlighting its potential use in treating epilepsy.
- Antiproliferative Effects : It has demonstrated significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer) and SH-SY5Y (neuroblastoma). For instance, at a concentration of 50 μg/mL, it exhibited about 50% cell growth inhibition in neuroblastoma cells .
- Binding Affinity : The compound shows a strong binding affinity to specific biological targets, which is crucial for its efficacy in clinical applications. This includes its role in modulating the activity of the somatostatin receptor .
In Vitro Studies
A series of in vitro experiments have been conducted to assess the biological activity of this compound:
- Cell Growth Inhibition : The compound was tested on A549 lung cancer cells and SH-SY5Y neuroblastoma cells. Results indicated that it significantly inhibited cell growth at varying concentrations, with optimal effects observed at 50 μg/mL .
| Cell Line | Concentration (μg/mL) | Growth Inhibition (%) |
|---|---|---|
| A549 (Lung) | 50 | 40 |
| SH-SY5Y (Neuro) | 50 | 50 |
In Vivo Studies
In animal models, the compound's effects were dose-dependent. Lower doses activated the somatostatin receptor effectively without causing significant adverse effects. Higher doses were associated with increased efficacy but also raised concerns regarding safety profiles.
Metabolic Pathways
The metabolic pathways involving this compound are crucial for understanding its pharmacokinetics. The compound undergoes specific transformations that influence its bioavailability and therapeutic effects. Research indicates that it is metabolized through pathways associated with the somatostatin receptor interactions, which may lead to various metabolic products that retain biological activity.
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Spiro[isoindoline-1,4'-piperidine] | C12H14N2 | Potential neuroactivity |
| Spiro[indole-1,4'-piperidine] | C13H16N2 | Studied for anti-cancer effects |
| Spiro[cyclohexane-1,4'-piperidine] | C13H17N | Focused on structural stability |
This compound stands out due to its specific spiro linkage and the combination of indene and piperidine rings, which may enhance its pharmacological profile compared to these similar compounds.
Q & A
Q. What are the key synthetic routes for Spiro[indene-1,4'-piperidine] hydrochloride, and how can reaction conditions be optimized for higher yields?
Methodological Answer: this compound is typically synthesized via spiroannulation reactions. One approach involves Nazarov cyclization cascades, where substrates like 1,4-pentadien-3-ols undergo cyclization followed by hydroamination to form the spirocyclic framework (e.g., Scheme 3 in ). Key optimization steps include:
- Catalyst selection : Lewis acids (e.g., BF₃·OEt₂) or Brønsted acids may stabilize carbocation intermediates.
- Solvent control : Polar aprotic solvents (e.g., CH₂Cl₂) enhance reaction selectivity.
- Substituent effects : Electron-donating groups on substrates stabilize intermediates, improving spirocycle formation .
Yield optimization may require iterative adjustments to temperature (e.g., 60–80°C) and stoichiometry of reagents.
Q. How is the structural identity of this compound confirmed experimentally?
Methodological Answer: Structural verification involves:
- NMR spectroscopy : ¹H and ¹³C NMR identify characteristic spirocyclic proton environments (e.g., deshielded protons at the spiro junction) .
- X-ray crystallography : Definitive confirmation of the spiro[indene-piperidine] scaffold, as demonstrated for analogous compounds like spiro[indene-1,4'-quinoline] derivatives .
- Mass spectrometry : HRMS (High-Resolution Mass Spectrometry) validates molecular formula (e.g., C₁₃H₁₆ClN) and isotopic patterns .
Q. What are the common applications of this compound in medicinal chemistry?
Methodological Answer: While direct pharmacological data for this compound is limited, structurally related spirocycles (e.g., spirooxindoles) suggest potential applications:
- Scaffold for kinase inhibitors : The spirocyclic core may mimic ATP-binding motifs in kinases.
- CNS drug candidates : Piperidine moieties are common in neuroactive compounds (e.g., antipsychotics, analgesics) .
- Lead optimization : Functionalization at the indene or piperidine rings can enhance target selectivity .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., Nazarov cyclization vs. [3+2] cycloaddition) affect the synthesis of Spiro[indene-1,4'-piperidine] derivatives?
Methodological Answer: Reaction pathway divergence is influenced by:
- Substrate electronics : Electron-rich dienols favor Nazarov cyclization (spirocycle formation), while electron-deficient systems may undergo [3+2] cycloadditions.
- Catalytic systems : Protic acids (e.g., HCl) promote carbocation-mediated cyclization, whereas transition-metal catalysts (e.g., Pd) enable cross-coupling side reactions .
- Steric hindrance : Bulky substituents on the dienol substrate can suppress undesired dimerization. Kinetic studies (e.g., monitoring reaction intermediates via LC-MS) are critical for pathway control .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?
Methodological Answer: Challenges include:
Q. How can computational modeling guide the design of Spiro[indene-1,4'-piperidine] derivatives with enhanced bioactivity?
Methodological Answer:
- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like GPCRs or ion channels.
- QSAR modeling : Quantitative Structure-Activity Relationship (QSAR) analysis identifies critical substituents (e.g., halogen atoms at C-5 of indene) for potency .
- MD simulations : Molecular dynamics assess conformational stability of the spirocyclic core in biological environments .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported synthetic yields for this compound?
Methodological Answer: Yield discrepancies often stem from:
- Purity of starting materials : Trace moisture or impurities in dienol precursors reduce efficiency.
- Reaction scaling : Lab-scale reactions (e.g., 10 mmol) may report higher yields than industrial batches due to heat/mass transfer limitations .
- Analytical methods : HPLC vs. gravimetric yield calculations can produce variance. Standardized quantification protocols (e.g., internal standards) are recommended .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
